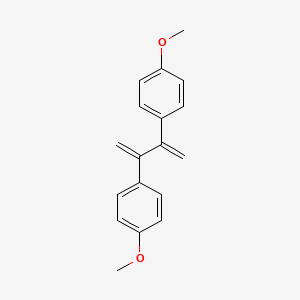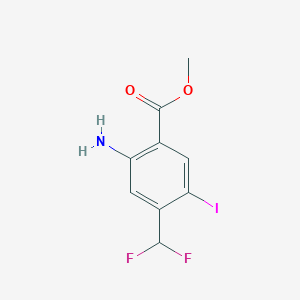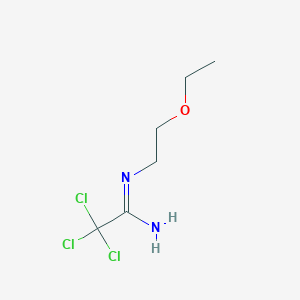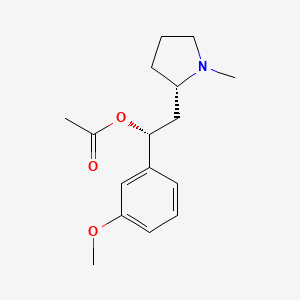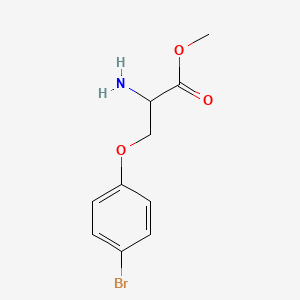
methyl 2-amino-3-(4-bromophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(4-bromophenoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromophenoxy group, and a methyl ester group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl 2-amino-3-(4-bromophenoxy)propanoate typically begins with commercially available starting materials such as 4-bromophenol, methyl acrylate, and ammonia.
Step 1 Formation of 4-bromophenoxyacrylate: 4-bromophenol is reacted with methyl acrylate in the presence of a base such as potassium carbonate to form methyl 3-(4-bromophenoxy)propanoate.
Step 2 Amination: The methyl 3-(4-bromophenoxy)propanoate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl 2-amino-3-(4-bromophenoxy)propanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted phenoxy groups.
Aplicaciones Científicas De Investigación
Chemistry
Methyl 2-amino-3-(4-bromophenoxy)propanoate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and analogs, which can be further studied for their chemical properties and reactivity.
Biology
In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives can be tested for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound and its derivatives may have potential therapeutic applications. Researchers may investigate its effects on biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(4-bromophenoxy)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and the bromophenoxy group allows for specific interactions with these targets, potentially leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(4-chlorophenoxy)propanoate: Similar structure with a chlorine atom instead of a bromine atom.
Methyl 2-amino-3-(4-fluorophenoxy)propanoate: Similar structure with a fluorine atom instead of a bromine atom.
Methyl 2-amino-3-(4-methylphenoxy)propanoate: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
Methyl 2-amino-3-(4-bromophenoxy)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogenated analogs.
Propiedades
Fórmula molecular |
C10H12BrNO3 |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-bromophenoxy)propanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
Clave InChI |
SLWRNDGFRIWLGR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(COC1=CC=C(C=C1)Br)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole](/img/structure/B8492051.png)
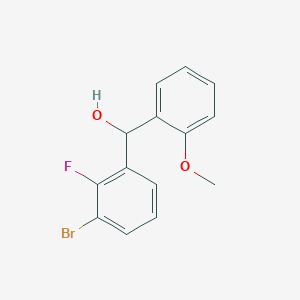
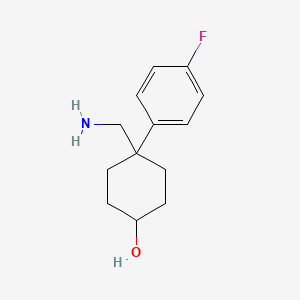
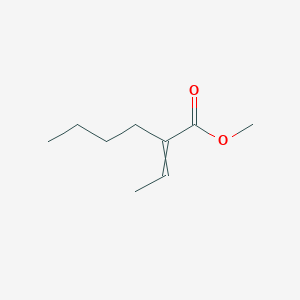
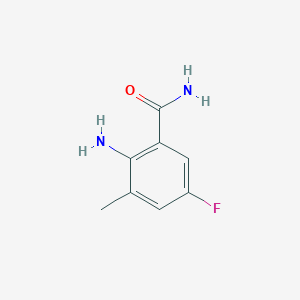
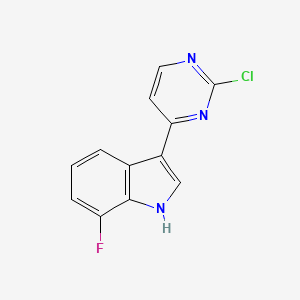
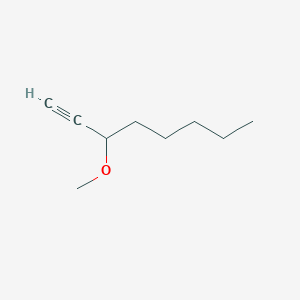
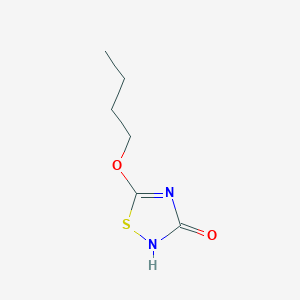
![1-[Bromo(difluoro)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B8492112.png)

